N,N-Dimethyl-13C2-formamide

Beschreibung

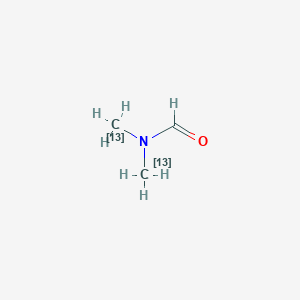

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-di((113C)methyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXDDKWLCZADIW-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N([13CH3])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480216 | |

| Record name | N,N-Dimethyl-13C2-formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.079 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117880-10-1 | |

| Record name | N,N-Dimethyl-13C2-formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117880-10-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Enrichment Methodologies for N,n Dimethyl 13c2 Formamide

Strategies for Regioselective ¹³C Isotopic Incorporation

Regioselective isotopic incorporation is paramount in the synthesis of N,N-Dimethyl-13C2-formamide to ensure the ¹³C atoms are located at specific, predetermined positions within the molecule. The strategy hinges on the use of precursors that are already enriched with ¹³C at the desired locations. The structure of DMF, HCON(CH₃)₂, offers three possible carbon positions for labeling: the carbonyl carbon and the two methyl carbons. For this compound, this typically involves labeling the carbonyl carbon and one or both of the N-methyl carbons.

The primary strategy involves selecting starting materials where the carbon atoms that will form the final product's backbone are ¹³C isotopes.

Carbonyl Labeling : To label the carbonyl position, a ¹³C-enriched C1 source, such as ¹³C-labeled carbon monoxide ([¹³C]CO) or formic acid ([¹³C]HCOOH), is required.

Methyl Group Labeling : To label one or both methyl groups, ¹³C-enriched dimethylamine (B145610) ([¹³C₂]HN(CH₃)₂) or a precursor like ¹³C-labeled methanol (B129727) used in its synthesis is necessary.

By combining these labeled precursors in established synthetic routes for DMF, it is possible to achieve the desired dual-labeled product with high regioselectivity. For instance, reacting [¹³C]carbon monoxide with dimethylamine that has one ¹³C-labeled methyl group would yield N,N-Dimethyl-[formyl-¹³C, methyl-¹³C]formamide.

Precursor Chemistry and Reaction Pathways for this compound Synthesis

The industrial production of DMF serves as the foundation for the synthesis of its isotopically labeled analogues. The two main commercial methods can be adapted by substituting standard precursors with their ¹³C-labeled counterparts. dsir.gov.inwikipedia.org

This direct, one-step process involves the reaction of carbon monoxide with dimethylamine, typically in the presence of a catalyst like sodium methoxide. dsir.gov.inmatthey.com To synthesize this compound, ¹³C-labeled carbon monoxide and ¹³C-labeled dimethylamine are used as reactants.

Reaction: [¹³C]CO + HN([¹³C]H₃)(CH₃) → H[¹³C]ON([¹³C]H₃)(CH₃)

The reaction is typically carried out as a continuous process under specific temperature and pressure conditions to maximize yield and efficiency. dsir.gov.ingloballcadataaccess.org An external heat exchanger is often employed to manage the exothermic nature of the reaction. dsir.gov.ingloballcadataaccess.org

| Parameter | Value |

| Reactants | [¹³C]Carbon Monoxide, [¹³C]Dimethylamine |

| Catalyst | Sodium Methoxide in Methanol |

| Temperature | 50–200 °C |

| Pressure | 0.5–11 MPa |

This interactive table summarizes the typical reaction conditions for the direct synthesis route.

This two-step process first involves the production of methyl formate (B1220265), which then reacts with dimethylamine to produce DMF. dsir.gov.in To achieve the dual ¹³C label, this pathway offers multiple options depending on the desired labeling pattern.

Step 1: Synthesis of Labeled Methyl Formate Labeled methyl formate can be produced from ¹³C-labeled carbon monoxide and ¹³C-labeled methanol.

Reaction: [¹³C]CO + [¹³C]H₃OH → H[¹³C]OO[¹³C]H₃

Step 2: Reaction with Dimethylamine The resulting labeled methyl formate is then reacted with dimethylamine. To achieve the second label on a methyl group, labeled dimethylamine would be required here if it wasn't incorporated via methanol in the first step.

Reaction: H[¹³C]OOCH₃ + HN([¹³C]H₃)(CH₃) → H[¹³C]ON([¹³C]H₃)(CH₃) + CH₃OH

This reaction is generally conducted at lower pressures and temperatures compared to the direct carbon monoxide route. dsir.gov.in A key advantage of this method is that the reaction can be performed in a reactive distillation column, which combines reaction and separation into a single unit, thereby removing the methanol byproduct and driving the reaction to completion. google.com

| Parameter | Value |

| Reactants | [¹³C]Methyl Formate, Dimethylamine |

| Temperature | 60–100 °C |

| Pressure | 0.1–0.3 MPa |

This interactive table outlines the general conditions for the two-step synthesis via methyl formate.

Achieving high synthetic yields and exceptional isotopic purity (often ≥99%) is critical. Optimization involves several key factors:

Purity of Precursors : The isotopic purity of the final product is directly dependent on the enrichment level of the starting materials ([¹³C]CO, [¹³C]dimethylamine, etc.). The primary risk of diminished purity is isotopic dilution from any unlabeled sources.

Reaction Conditions : Fine-tuning temperature, pressure, and catalyst concentration is essential to maximize the conversion of reactants and minimize side reactions.

Purification : After the reaction, the crude product must be purified. Fractional distillation is the primary method used to separate this compound from unreacted starting materials, catalysts, and byproducts like methanol. dsir.gov.in Distillation is often performed under a vacuum to lower the boiling point from its standard 153 °C, thereby preventing thermal degradation. dsir.gov.in

Analytical Verification of Isotopic Enrichment and Positional Labeling

A comprehensive analytical approach is required to confirm the chemical identity, purity, and, most importantly, the isotopic labeling of this compound. This involves a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS) : This is the primary technique for verifying isotopic enrichment. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z), confirming the incorporation of two ¹³C atoms, which results in a mass shift of M+2 compared to the unlabeled compound. The analysis of the isotopic distribution pattern allows for the calculation of the percentage of ¹³C enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is essential for verifying the exact position of the ¹³C labels.

¹³C NMR : This technique directly observes the carbon atoms. In a doubly labeled sample, two distinct signals corresponding to the carbonyl and methyl carbons will show significantly enhanced intensity. The chemical shifts and ¹³C-¹³C coupling constants can confirm the connectivity and positions of the labels.

¹H NMR : While observing protons, this technique provides complementary information. The coupling between ¹³C atoms and adjacent protons (¹³C-¹H coupling) results in characteristic splitting patterns that confirm the location of the isotopic labels.

The combination of these techniques provides a complete picture of the synthesized molecule, ensuring both its chemical and isotopic integrity.

| Technique | Purpose | Key Findings |

| Mass Spectrometry (MS) | Determines molecular weight and isotopic enrichment. | Detects M+2 peak, allowing calculation of isotopic purity. |

| ¹³C NMR Spectroscopy | Confirms position of ¹³C labels and molecular structure. | Enhanced signals for labeled carbons; observation of ¹³C-¹³C coupling. |

| ¹H NMR Spectroscopy | Verifies structure and confirms label positions via coupling. | Splitting of proton signals due to coupling with adjacent ¹³C nuclei. |

| Gas Chromatography (GC) | Determines chemical purity. | A single, sharp peak indicates high purity, free from volatile impurities. |

This interactive table summarizes the analytical methods used to verify the synthesis of this compound.

Applications in Metabolic Pathway Elucidation and Flux Analysis

Principles of Stable Isotope Tracing in Metabolic Systems

Stable isotope tracing is a fundamental technique used to investigate the flow of atoms through metabolic pathways. In this method, a molecule (a substrate) is enriched with a stable isotope, such as carbon-13 (¹³C), and introduced into a biological system. As the cells or organism metabolize this labeled substrate, the isotope is incorporated into various downstream metabolites. By tracking the distribution and incorporation of the isotope in these metabolites, researchers can deduce the routes and rates of metabolic reactions.

This approach, often referred to as metabolic flux analysis (MFA), allows for the quantitative determination of the rates (fluxes) of intracellular reactions. The core principle lies in the fact that different metabolic pathways will result in distinct patterns of isotope labeling in the products. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to measure the isotopic enrichment in metabolites. Computational models are then employed to interpret these labeling patterns and estimate the fluxes through the metabolic network.

Commonly used ¹³C-labeled tracers in metabolic research include glucose, glutamine, and fatty acids, which are central to cellular metabolism. The choice of tracer and the specific labeling pattern within the tracer molecule are critical for effectively probing the activity of particular pathways.

Applications in Structural Biology and Biomolecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy with ¹³C-Labeled N,N-Dimethyl-¹³C₂-formamide

The strategic placement of ¹³C labels within the N,N-dimethyl group offers a highly sensitive reporter for NMR studies. Reductive ¹³C-methylation is a chemical labeling method that modifies a protein's primary amino groups (the N-terminal α-amino group and lysine (B10760008) ε-amino groups) into ¹³C-dimethylamino groups. scispace.com This sparse labeling approach is particularly valuable for proteins that are not easily expressed in bacterial hosts for metabolic labeling. scispace.com The structure and function of most proteins are not significantly altered by this modification, making it a viable alternative for detailed structural and dynamic analysis. scispace.com

Furthermore, ¹³C relaxation data can be used to characterize the internal dynamics of proteins across various timescales, from picosecond-nanosecond motions to slower microsecond-millisecond processes. researchgate.net Solid-state NMR (ssNMR) methods can also leverage ¹³C labeling to determine the molecular conformation of peptides. mdpi.com By exciting double-quantum (DQ) coherence between selective pairs of ¹³C nuclei, it is possible to derive restraints on ¹³C–¹³C internuclear distances and the relative orientations of C–H bonds, which are critical for defining molecular conformation. mdpi.com

| NMR Experiment | Type of Information Obtained | Application in Structural Biology |

|---|---|---|

| ¹H-¹³C HSQC | Correlation between a proton and its directly attached ¹³C nucleus. Each ¹³C-dimethyl group gives a unique signal. | Mapping interaction surfaces, monitoring conformational changes, and assigning resonances. scispace.com |

| ¹³C-NOESY-HSQC | Measures through-space correlations between protons, including those on the ¹³C-dimethyl label and other parts of the molecule. | Provides distance restraints (< 5 Å) for calculating and refining 3D structures of proteins and nucleic acids. mdpi.com |

| ¹³C Relaxation (T1, T2, NOE) | Measures the rate at which nuclear spins return to equilibrium, providing information on molecular motion. | Characterizes the dynamics of the protein backbone and side chains on ps-ns and µs-ms timescales. researchgate.net |

| Solid-State NMR (CT-DQRR) | Measures interatomic distances and bond orientations in solid samples. | Provides precise structural restraints for determining the conformation of peptides and proteins in non-solution states like amyloid fibrils. mdpi.com |

NMR spectroscopy using ¹³C-dimethyl labeled proteins is a powerful method for studying protein-ligand and protein-protein interactions. scispace.com When a ligand binds to a ¹³C-labeled protein, changes in the chemical environment of the nuclei near the binding site cause shifts in the corresponding NMR signals. This phenomenon, known as chemical shift perturbation (CSP), allows for the precise mapping of binding interfaces.

By monitoring the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum of a protein labeled with ¹³C-dimethyl groups upon titration with a ligand, researchers can identify which residues are involved in the interaction. An on-cell NMR approach has been developed to explore receptor-ligand recognition mechanisms in a native environment. nih.gov This strategy combines high-resolution structural and dynamics NMR data to characterize the ligand's binding epitope and conformational changes upon binding to receptors on the surface of living cells. nih.gov

Proteins are not static entities; they exist as an ensemble of interconverting conformations. NMR spectroscopy is uniquely suited to characterize these dynamic processes. The ¹³C-dimethyl labels serve as probes to monitor these conformational changes. nih.gov Techniques like relaxation dispersion NMR can detect and characterize exchange processes occurring on the microsecond to millisecond timescale, which are often associated with functionally important events such as enzyme catalysis and signal transduction.

The analysis of temperature-dependent NMR spectra can also provide insights into dynamic processes like hindered rotation around chemical bonds. youtube.comyoutube.com By studying the coalescence of NMR signals from the two methyl groups in the N,N-dimethyl moiety at varying temperatures, it is possible to calculate the rotational rate constant and the energy barrier for this exchange process. youtube.com This principle can be extended to study more complex conformational dynamics within labeled proteins.

Quantitative Proteomics and Protein Turnover Studies Using Stable Isotope Labeling

Stable isotope labeling is a fundamental technique in mass spectrometry-based quantitative proteomics. Stable isotope dimethyl labeling, which utilizes isotopically labeled formaldehyde (B43269) (such as ¹³CH₂O) to add a dimethyl tag to the N-terminus of peptides and the side chain of lysine residues, is a widely used method. nih.govresearchgate.net This approach is cost-effective, rapid, and reproducible for quantifying differences in protein abundance between samples. nih.govnih.gov

| Labeling Reagents (Formaldehyde + Reductant) | Mass Shift per Dimethyl Group (Da) | Use Case |

|---|---|---|

| ¹²CH₂O + NaBH₃CN | +28 | Light Label (2-plex) |

| CD₂O + NaBH₃CN | +32 | Medium Label (2-plex/3-plex) |

| ¹³CD₂O + NaBD₃CN | +38 | Heavy Label (3-plex) |

| ¹³CH₂O + NaBH₃CN | +34 | Multiplex Labeling |

The core principle of dimethyl labeling is to introduce a specific mass tag to peptides from different samples. nih.gov For example, peptides from a control sample can be labeled with a "light" version (using ¹²CH₂O), while peptides from a treated sample are labeled with a "heavy" version (e.g., using ¹³CH₂O or CD₂O). nih.gov After labeling, the samples are mixed and analyzed together by LC-MS/MS. Since the differently labeled versions of the same peptide are chemically identical, they co-elute during liquid chromatography but are distinguishable in the mass spectrometer by their mass difference. nih.gov

The relative abundance of a peptide, and by extension the protein it originated from, is calculated by comparing the signal intensities or peak areas of the light and heavy isotopic pairs in the mass spectrum. nih.gov This method has proven effective for profiling changes in protein abundance in various biological contexts. nih.gov

This labeling strategy is also applicable to studying protein turnover, which is crucial for understanding how long a protein remains functional in a cell. researchgate.net In a typical pulse-chase experiment, cells are first grown in media containing a heavy isotope (e.g., ¹⁵N). Then, they are transferred to light media. By quantifying the ratio of heavy to light labeled proteins over time, researchers can determine the degradation rate for specific proteins. researchgate.netnih.gov

Stable isotope labeling can be integrated with affinity purification-mass spectrometry (AP-MS) to study protein-protein interactions (PPIs). In this approach, a "bait" protein is used to pull down its interacting partners from a cell lysate. By using isotopic labels to differentiate between a specific pulldown and a control experiment, true interaction partners can be distinguished from non-specific background binders with high confidence.

For example, cells expressing a tagged bait protein can be grown in "heavy" media, while control cells are grown in "light" media. After affinity purification from both lysates, the samples are combined and analyzed by MS. True interactors should show a heavy/light ratio similar to the bait protein, whereas contaminants will have a ratio close to 1. Chemical cross-linking can also be used to stabilize transient or weak interactions before analysis. mdpi.com Furthermore, specific covalent labeling of amino acids like cysteine can reveal redox-dependent protein-protein interactions, providing another layer of information on how cellular signaling is regulated. nih.gov

Applications in Chemical Synthesis and Reaction Mechanism Elucidation

N,N-Dimethyl-13C2-formamide as a Labeled Reagent and Synthon in Organic Transformations

As a labeled reagent, this compound allows for the precise tracking of the dimethylamino moiety or fragments derived from it during a chemical reaction. This is crucial for distinguishing between different potential mechanistic pathways.

N,N-Dimethylformamide (DMF) is widely recognized as a convenient and less hazardous substitute for carbon monoxide (CO) gas in various transition metal-catalyzed carbonylation reactions. encyclopedia.pubmdpi.com In this context, isotopically labeled DMF, such as N,N-Dimethyl-13C-formamide (where the formyl carbon is labeled), is instrumental in confirming that DMF is indeed the source of the carbonyl group in the product. researchgate.net These reactions are pivotal for synthesizing a wide range of carbonyl-containing molecules and heterocycles. encyclopedia.pubmdpi.com

The general mechanism involves the decarbonylation of DMF by a transition metal catalyst, typically palladium or nickel-based, to generate a metal-carbonyl complex in situ. encyclopedia.pub This complex then participates in the catalytic cycle to produce the carbonylated product. Using ¹³C-labeled DMF and observing the incorporation of the ¹³C isotope into the carbonyl position of the product via techniques like mass spectrometry or ¹³C-NMR spectroscopy provides definitive proof of this pathway.

Table 1: Examples of Palladium-Catalyzed Carbonylation Reactions Using DMF as a CO Surrogate

| Reactants | Catalyst/Additive | Product | Role of Labeled DMF |

|---|---|---|---|

| Aryl Iodides | Pd/C, POCl₃ | N,N-Dimethylamides | Source of both ¹³CO and the N,N-dimethylamino group mdpi.com |

| Arenes (via C-H activation) | Palladium Catalyst | Carbonyl-containing cyclized products | Source of the ¹³CO group encyclopedia.pub |

This table is interactive. Click on the headers to sort.

N,N-Dimethylformamide can serve as a source for formyl (-CHO) and dimethylamino (-NMe₂) groups in various organic reactions. nih.govnih.gov The use of this compound can provide mechanistic clarity in these transformations.

In formylation reactions , where a formyl group is introduced into a molecule, labeled DMF can help elucidate the reaction pathway. For instance, in electrochemical N-formylation of amines using methanol (B129727) as a carbon source, mechanistic studies have identified intermediates like hemiaminals and isocyanides. nih.govresearchgate.net While this specific study did not use ¹³C₂-labeled DMF, such a tracer could be employed to follow the carbon backbone from methanol to the final formamide (B127407) product, confirming the sequence of bond formations.

In amidation reactions , DMF can act as the aminating agent. nih.gov For example, the synthesis of N,N-dimethylamides from carboxylic acids or cinnamic acids can be achieved using DMF in the presence of catalysts and oxidants. nih.gov Employing this compound would allow researchers to track the labeled methyl groups, confirming that the dimethylamino moiety in the product originates directly from the DMF reagent and not from an alternative source or rearrangement.

While classical nucleophilic substitution reactions (Sₙ1 and Sₙ2) are fundamental, transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for forming C-N bonds, especially with challenging substrates like secondary or tertiary alkyl halides. walisongo.ac.idresearchgate.net In these complex catalytic cycles, understanding the precise mechanism of bond formation is critical.

Isotopically labeled reagents, including derivatives of this compound, can serve as mechanistic probes. For instance, in a palladium-catalyzed cross-coupling of an alkyl halide with a nitrogen nucleophile, if a labeled DMF derivative were used as a ligand or additive, it could help determine if the solvent molecule coordinates to the metal center or participates directly in the reaction. researchgate.netnih.gov Although DMF is more commonly a solvent in these reactions, its potential participation, especially in forming side products or influencing the catalyst's state, could be investigated using isotopic labeling. nih.gov The presence or absence of the ¹³C label in the products or intermediates would provide clear evidence of its role.

Mechanistic Investigations Through ¹³C Isotopic Labeling

The core utility of ¹³C isotopic labeling lies in its ability to act as a tracer, allowing scientists to follow the journey of specific carbon atoms through a complex series of reaction steps.

Isotopic labeling with ¹³C is a cornerstone of mechanistic chemistry, enabling the direct observation of how atoms are rearranged and how transient intermediate species are formed and consumed. nih.gov By introducing a ¹³C-labeled substrate, such as this compound, into a reaction, the labeled atoms can be monitored using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov

This method allows researchers to:

Verify bond connections: Confirm that the labeled atoms in the reactant end up in the expected positions in the product.

Identify intermediates: Detect transient species that incorporate the ¹³C label, which might be too unstable or in too low a concentration to be observed otherwise.

Uncover unexpected rearrangements: Discover novel reaction pathways where atoms or functional groups migrate within a molecule.

For example, in a reaction where DMF is suspected of decomposing and its fragments incorporated into the final product, using this compound would definitively prove or disprove this hypothesis by tracking the ¹³C-labeled methyl groups.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org For carbon, the replacement of ¹²C with ¹³C can lead to a measurable change in the reaction rate if the bond to that carbon atom is being broken or formed in the rate-determining step of the reaction. harvard.edu

A primary ¹³C KIE (where the C-X bond is broken) is typically greater than 1 (k₁₂/k₁₃ > 1), indicating that the reaction is slower with the heavier isotope. The magnitude of the KIE can provide detailed information about the transition state structure. nih.gov A secondary ¹³C KIE (where the labeled carbon is not directly involved in bond breaking but is near the reaction center) is usually smaller but can still offer valuable mechanistic clues. wikipedia.org

By measuring the reaction rates using both standard N,N-Dimethylformamide and this compound, chemists can calculate the KIE. If a significant KIE is observed, it strongly suggests that a bond to one of the methyl carbons is being altered during the slowest, rate-limiting step of the reaction mechanism. This technique is a powerful tool for pinpointing the crucial energy bottleneck in a multi-step transformation. harvard.edunih.gov

Table 2: Summary of Isotopic Labeling Applications

| Technique | Application | Information Gained |

|---|---|---|

| ¹³C Tracing | Following the path of labeled atoms from reactants to products. | Confirms reaction pathways, identifies intermediates, detects atomic rearrangements. |

| Kinetic Isotope Effect (KIE) | Comparing reaction rates of ¹²C and ¹³C isotopologues. | Identifies the rate-determining step of a reaction and provides insight into the transition state structure. |

This table is interactive. Click on the headers to sort.

Role of Solvent Effects and Solvation in Reaction Pathways

The choice of solvent is a critical factor in chemical synthesis, capable of influencing reaction rates, selectivity, and even the nature of the products formed. N,N-Dimethylformamide (DMF), a highly polar aprotic solvent, is widely utilized for its ability to dissolve a broad range of organic and inorganic compounds. nih.gov Its isotopically labeled counterpart, N,N-Dimethyl-¹³C₂-formamide, offers a powerful tool for elucidating reaction mechanisms through the study of solvent effects and solvation phenomena. While the isotopic labeling does not significantly alter the bulk solvent properties, it provides an invaluable spectroscopic and mass spectrometric handle to trace the involvement of the solvent in reaction pathways.

The solvent's influence on a reaction is multifaceted, stemming from its ability to stabilize or destabilize reactants, transition states, and products through solvation. In the context of N,N-Dimethyl-¹³C₂-formamide, its high dielectric constant and dipole moment are key to its efficacy in solvating charged or polar species. lsu.edu This solvation capability can profoundly affect reaction kinetics. For instance, in reactions proceeding through polar transition states, such as many nucleophilic substitution (Sₙ2) reactions, a polar solvent like DMF can stabilize the transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction rate. nih.gov

The use of ¹³C labeling in the formamide backbone allows researchers to track the fate of the solvent molecule throughout a chemical transformation. This is particularly insightful in reactions where the solvent may not be merely an inert medium but an active participant. Isotopic labeling experiments have demonstrated that DMF can act as a reagent, for example, by providing a formyl group or a dimethylamino group to a substrate. nih.gov By using N,N-Dimethyl-¹³C₂-formamide and analyzing the products via techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, the incorporation of the ¹³C-labeled carbon atoms can be definitively traced, providing direct evidence of the solvent's role in the reaction mechanism.

Furthermore, solvation effects can be investigated at a molecular level using N,N-Dimethyl-¹³C₂-formamide. NMR studies, for example, can probe the local environment of the solvated species. Changes in the ¹³C chemical shifts of the solvent can provide information about the specific interactions between the solvent and solute molecules, such as the formation of hydrogen bonds or other Lewis acid-base adducts. nih.gov Computational studies complement these experimental approaches by modeling the solvation shell around reactants and transition states, offering a theoretical framework to understand the observed solvent effects. nih.gov

The study of kinetic isotope effects (KIEs) using isotopically labeled solvents can also offer mechanistic insights. While the primary KIE associated with the cleavage of a C-H versus a C-D bond is a more common application, solvent isotope effects can also be informative. chem-station.com Although a ¹³C/¹²C KIE for the solvent itself is less commonly measured and typically smaller than deuterium (B1214612) KIEs, precise measurements can reveal subtle details about the bonding changes involving the solvent molecule in the rate-determining step of a reaction. harvard.edu

Interactive Data Table: Physical Properties of N,N-Dimethylformamide

| Property | Value | Reference |

| Dielectric Constant (25 °C) | 36.71 | lsu.edu |

| Dipole Moment (D) | 3.82 | stenutz.eu |

| Boiling Point (°C) | 153 | nih.gov |

| Density (g/mL at 25 °C) | 0.944 | nih.gov |

Advanced Analytical Methodologies for N,n Dimethyl 13c2 Formamide Detection and Analysis

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds due to its ability to differentiate molecules based on their mass-to-charge ratio.

High-resolution mass spectrometry (HRMS) instruments, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), are exceptionally well-suited for metabolomics research. nih.gov Their high resolution and mass accuracy, often in the parts per billion range, allow for the clear separation of isobaric and isomeric species, which is critical in complex biological samples. nih.gov This capability is invaluable for metabolite profiling, enabling the confident identification of N,N-Dimethyl-¹³C₂-formamide and its metabolites. nih.gov The high resolving power of FT-ICR MS can distinguish thousands of metabolite signals simultaneously, providing a detailed snapshot of the metabolome. semanticscholar.org

Recent applications have demonstrated the power of MALDI-FT-ICR MS for in situ analysis of metabolites from tissue samples, showcasing its potential for spatial metabolomics.

Table 1: Comparison of High-Resolution Mass Spectrometry Techniques

| Technique | Resolution | Mass Accuracy | Key Advantages for Isotopic Analysis |

| FT-ICR MS | Very High (10⁵-10⁶) | < 1 ppm | Excellent for complex mixtures, isotopic fine structure analysis. nih.gov |

| Orbitrap MS | High | < 5 ppm | High sensitivity in full scan mode, suitable for broad screening. nih.gov |

| Time-of-Flight (TOF) MS | High | < 5 ppm | Fast acquisition rate, wide mass range. nih.gov |

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios. nih.gov This method is sensitive enough to measure the ¹³C/¹²C ratios in very small samples, making it ideal for determining the precise isotopic abundance of N,N-Dimethyl-¹³C₂-formamide. nih.gov By exploiting the natural differences in isotopic ratios, IRMS can be used to trace the metabolic fate of labeled compounds in vivo. nih.gov The technique typically involves an elemental analyzer coupled to the mass spectrometer to convert the sample into simple gases before ionization and analysis. usgs.gov

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly from tissue sections. d-nb.infonih.gov This method allows for the mapping of N,N-Dimethyl-¹³C₂-formamide and its metabolites within biological tissues, providing crucial information about their localization and concentration in different anatomical regions. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging are commonly used for this purpose. nih.gov Recent advancements have enabled the application of MSI to formalin-fixed paraffin-embedded tissues, opening up possibilities for retrospective analyses of clinical samples. nih.gov

Coupling chromatographic separation techniques with mass spectrometry enhances the analytical power for complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for the simultaneous determination of N,N-dimethylformamide (DMF) and its metabolites. nih.gov The chromatographic separation prevents co-elution issues that can lead to overestimation of certain compounds. lcms.cz LC-MS/MS offers excellent mass accuracy, linearity, and precision for quantitative analysis. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust method for the analysis of DMF and its impurities. nih.govgoogle.com High-purity GC-grade N,N-dimethylformamide is often used as a solvent and standard in these analyses. chemicalworlds.comsdfine.com The technique is suitable for volatile compounds and can provide reliable and reproducible results. chemicalworlds.com

Chemical derivatization can significantly improve the sensitivity and selectivity of MS analysis for certain compounds. mdpi.com For instance, derivatizing agents can be used to introduce a charge or a more easily ionizable group onto the target molecule, enhancing its signal intensity in the mass spectrometer. mdpi.com This approach is particularly useful for detecting low-abundance metabolites or for overcoming poor ionization efficiency. mdpi.comnih.gov For example, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) is a versatile reagent that can react with various functional groups, making it useful in derivatization for GC-MS analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and isotopic analysis.

¹³C NMR: The ¹³C NMR spectrum of N,N-dimethylformamide provides distinct signals for the different carbon atoms in the molecule. chemicalbook.com The chemical shifts in the ¹³C NMR spectrum are indicative of the chemical environment of each carbon atom. libretexts.orgspectrabase.com

¹H NMR: The ¹H NMR spectrum of N,N-dimethylformamide can show restricted rotation around the C-N bond at room temperature, resulting in distinct signals for the two methyl groups. youtube.com At higher temperatures, this rotation becomes more rapid, leading to the coalescence of these signals. youtube.com

Chemoselective derivatization with agents like ¹⁵N-cholamine can be used to enhance the sensitivity of NMR for detecting carboxyl groups in metabolites, allowing for the determination of ¹³C enrichment at specific positions. nih.gov

13C NMR for Structural Elucidation and Quantitative Isotopic Analysis

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a primary tool for the structural verification and isotopic analysis of N,N-Dimethyl-13C2-formamide. The presence of two 13C atoms at specific positions in the molecule provides a distinct spectral signature that is invaluable for its characterization.

For structural elucidation, 13C NMR confirms the exact location of the isotopic labels. In this compound, the enrichment is within the two methyl groups. This results in significantly enhanced signals for these carbons compared to the carbonyl carbon, which remains at natural abundance. The chemical shifts of the methyl carbons are also subtly influenced by the presence of the adjacent 13C isotope, and 13C-13C coupling can be observed, providing unambiguous proof of the labeling pattern. umich.edu

Quantitative isotopic 13C NMR is a powerful technique for determining the site-specific 13C/12C ratios within a molecule. doi.org By carefully controlling acquisition parameters to ensure a quantitative response (e.g., using inverse-gated decoupling to suppress the Nuclear Overhauser Effect and allowing for full spin-lattice relaxation), the signal intensities in the 13C NMR spectrum can be directly correlated to the isotopic abundance at each carbon position. doi.orgresearchgate.net This allows for the precise determination of the enrichment level of this compound, a critical parameter for its use as a tracer or standard. nih.gov The precision of these measurements can achieve a repeatability standard deviation of less than 1‰ under optimized conditions. researchgate.net

Table 1: Typical 13C NMR Chemical Shifts for N,N-Dimethylformamide in CDCl3 This interactive table provides the expected chemical shift regions for the carbon atoms in the parent compound. For this compound, the signals for C1 and C2 would be significantly enhanced.

| Carbon Atom | Assignment | Chemical Shift (ppm) |

|---|---|---|

| C1 | N-Methyl (cis to O) | ~31.5 |

| C2 | N-Methyl (trans to O) | ~36.5 |

Note: The two methyl groups are non-equivalent due to restricted rotation around the C-N amide bond.

Solution and Solid-State NMR for Complex Biochemical Systems

The analysis of this compound within complex biological environments necessitates the use of both solution and solid-state NMR techniques. asahiworks.jp The choice between these methods depends on the physical state of the system and the molecular mobility of the analyte.

Solution NMR is applied when this compound is part of a system where molecules are tumbling rapidly, such as in biological fluids or cell extracts. This technique can track the metabolic fate of the 13C labels as they are incorporated into other molecules, providing insights into metabolic pathways. researchgate.net The high sensitivity afforded by the 13C enrichment allows for the detection of metabolites at low concentrations.

Solid-State NMR (SSNMR) is indispensable for studying less mobile systems, such as molecules interacting with cell membranes, proteins, or within intact tissues. nih.govopenmedscience.com In these environments, slow molecular tumbling would lead to extremely broad lines in solution NMR spectra. SSNMR techniques, particularly those involving magic-angle spinning (MAS), average out these broadening effects, allowing for the acquisition of high-resolution spectra. aalto.fimdpi.com For instance, if this compound were used as a solvent or probe in studies of membrane proteins, SSNMR could elucidate its interactions within the lipid bilayer environment. nih.gov

Development of Advanced Pulse Sequences for Enhanced Spectral Resolution and Sensitivity

The analysis of 13C-labeled compounds benefits immensely from advanced NMR pulse sequences that enhance both spectral resolution and sensitivity. ipb.pt For this compound, these techniques are crucial for resolving its signals from a complex background and for definitively establishing connectivity.

Pulse sequences that utilize pulsed-field gradients are particularly effective for artifact suppression and coherence pathway selection, leading to cleaner spectra. kuleuven.be Two-dimensional (2D) NMR experiments are fundamental for structural analysis. For example:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the 13C nuclei with their directly attached protons. For this compound, it would produce strong cross-peaks for the two labeled methyl groups, confirming their 1H-13C connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): This sequence detects longer-range couplings (typically 2-3 bonds). It could be used to confirm the connectivity between the methyl protons and the carbonyl carbon.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): While typically used for natural abundance samples, a modified version of this experiment could be used to unambiguously trace the carbon skeleton by observing direct 13C-13C correlations, which would be particularly effective in a doubly-labeled compound.

These advanced methods are essential for leveraging the information provided by isotopic labeling, turning this compound into a powerful probe for molecular structure and dynamics. nih.gov

Chromatographic Separation Techniques (Ancillary to MS and NMR)

Chromatography is an essential preparatory step for the robust analysis of this compound by mass spectrometry (MS) and NMR. By separating the target analyte from matrix components, interferences are minimized, leading to more accurate and reliable quantification and identification.

Gas Chromatography (GC) for Volatile and Derivatized Analytes

Gas Chromatography (GC) is a well-suited technique for the analysis of volatile compounds like N,N-Dimethylformamide. chemicalworlds.com When coupled with a mass spectrometer (GC-MS), it provides a powerful method for both separating and identifying this compound in a sample. researchgate.netgoogle.com

In a typical GC-MS analysis, the sample is injected into the instrument, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. Due to the identical physicochemical properties of this compound and its unlabeled counterpart, they will co-elute, but they are readily distinguished by the mass spectrometer based on their different masses. Headspace GC is another valuable technique, particularly for determining residual solvent levels in solid or liquid samples, ensuring high sensitivity for volatile analytes. gcchrom.com

Table 2: Example Gas Chromatography (GC) Conditions for N,N-Dimethylformamide Analysis This interactive table outlines typical parameters for the GC separation of DMF, which would be applicable to its isotopically labeled form.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent J & W HP-INNOWAX (30 m x 0.25 mm x 0.25 µm) | google.com |

| Carrier Gas | High-Purity Nitrogen | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | chemicalworlds.comresearchgate.net |

Liquid Chromatography (LC, HPLC, UHPLC) for Complex Mixtures

For samples that are not suitable for GC due to low volatility or thermal instability, Liquid Chromatography (LC) is the method of choice. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer high-resolution separation of this compound from complex matrices, such as biological fluids or reaction mixtures. pragolab.cz

Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com this compound, being a polar compound, will elute relatively early under these conditions. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid additive such as formic acid to improve peak shape, especially for MS detection. sielc.com UHPLC systems use columns with smaller particles (<2 µm), which provides faster analysis times and higher separation efficiency compared to traditional HPLC. pragolab.cz

Table 3: Example High-Performance Liquid Chromatography (HPLC) Conditions for N,N-Dimethylformamide Separation This interactive table summarizes typical conditions for the HPLC analysis of DMF.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Primesep 100 (150 x 4.6 mm, 5 µm) | sielc.com |

| Mobile Phase | Acetonitrile / Water (5/95) with 0.2% Phosphoric Acid | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

Complementary Spectroscopic Methods

While NMR is the definitive technique for structural analysis, other spectroscopic methods provide complementary information for the characterization of this compound.

Mass Spectrometry (MS): As an ancillary technique to chromatography, MS is crucial for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak (M+) that is two mass units higher than that of unlabeled N,N-Dimethylformamide. The relative intensities of the isotopic peaks can be used to calculate the degree of 13C incorporation. google.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be nearly identical to that of the unlabeled compound, as isotopic substitution has a minimal effect on the vibrational frequencies of the bonds. researchgate.netnist.gov The characteristic strong absorption of the amide C=O stretch would be prominent around 1670 cm-1.

UV/Visible Spectroscopy: N,N-Dimethylformamide exhibits UV absorbance at short wavelengths, typically below 270 nm. nist.gov This property is often exploited for its detection in HPLC analysis. sielc.com The isotopic labeling in this compound does not alter its electronic structure, so its UV/Vis spectrum is expected to be identical to the unlabeled standard.

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, particularly Raman spectroscopy, serves as a critical tool for obtaining a "molecular fingerprint" of a compound by probing its unique vibrational modes. In the case of N,N-Dimethyl-¹³C₂-formamide, the substitution of the natural abundance ¹²C with the heavier ¹³C isotope induces noticeable shifts in the vibrational frequencies of the bonds involving these carbon atoms.

The primary vibrations affected are the carbonyl (C=O) stretching and the carbon-nitrogen (C-N) stretching and bending modes. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Therefore, increasing the mass of the carbon atoms from 12 to 13 amu leads to a predictable decrease (a red-shift) in the frequency of these vibrations.

This isotopic shift is invaluable for several reasons:

Spectral Assignment: It allows for the unambiguous assignment of specific vibrational bands to the C=O and C-N groups within the molecule.

Structural Studies: By tracking the shifts in these bands under different conditions (e.g., solvent changes, temperature variations), detailed information about intermolecular interactions, such as hydrogen bonding involving the carbonyl oxygen, can be elucidated.

Quantitative Analysis: The distinct spectral signature of the ¹³C-labeled compound allows it to be distinguished and quantified in complex mixtures, even in the presence of its unlabeled counterpart.

The normal coordinate treatment of N,N-dimethylformamide helps in understanding the potential energy distribution of various vibrational modes. ias.ac.in The key vibrational frequencies for the unlabeled compound provide a baseline from which the shifts in N,N-Dimethyl-¹³C₂-formamide can be predicted and analyzed.

Table 1: Key Vibrational Frequencies for N,N-Dimethylformamide This table presents typical vibrational frequencies for unlabeled N,N-Dimethylformamide. For N,N-Dimethyl-¹³C₂-formamide, the C=O and C-N stretching frequencies would be shifted to lower wavenumbers.

| Vibrational Mode | Frequency (cm⁻¹) (Infrared) | Frequency (cm⁻¹) (Raman) | Description of Vibration |

| Amide I (C=O Stretch) | 1685 | 1668 | Primarily the stretching vibration of the carbonyl group. |

| C-N Stretch | 1502 | 1498 | Stretching of the carbon-nitrogen bond. |

| CH₃ Asymmetric Stretch | 2950 | 2945 | Asymmetrical stretching of the C-H bonds in the methyl groups. |

| CH₃ Symmetric Stretch | 2875 | 2875 | Symmetrical stretching of the C-H bonds in the methyl groups. |

| CH₃ Asymmetric Deformation | 1455 | 1455 | Asymmetrical bending (scissoring) motion of the methyl groups. |

| CH₃ Symmetric Deformation | 1412 | 1412 | Symmetrical bending (umbrella) motion of the methyl groups. |

| N-CH₃ Stretch | 1265 | 1265 | Stretching of the bond between the nitrogen and the methyl carbons. |

| Amide II (N-CH₃ + C-N bend) | 1095 | 1095 | A coupled vibration involving N-CH₃ stretching and C-N in-plane bending. |

Data sourced from studies on N,N-dimethylformamide. ias.ac.in

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) with ¹³C Enrichment

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) are powerful magnetic resonance techniques used to study species with unpaired electrons (paramagnetic species), such as radicals or transition metal complexes. wikipedia.orgnih.gov While N,N-Dimethyl-¹³C₂-formamide is not inherently paramagnetic, it can be studied using these methods if it is part of a system containing an unpaired electron. This can occur, for example, if the molecule is converted into a radical ion or if it acts as a ligand coordinated to a paramagnetic metal center.

The presence of ¹³C nuclei is particularly advantageous for EPR and ENDOR studies. The ¹³C nucleus has a nuclear spin (I = 1/2), which allows it to interact with the unpaired electron's magnetic moment. This interaction, known as hyperfine coupling, provides exquisitely detailed information about the distribution of the unpaired electron's wavefunction over the molecule.

Electron Paramagnetic Resonance (EPR): In an EPR experiment on a radical involving N,N-Dimethyl-¹³C₂-formamide, the hyperfine coupling between the unpaired electron and the ¹³C nuclei would cause the main EPR signal to split into multiple lines. The magnitude of this splitting is directly proportional to the electron spin density at the location of the ¹³C nucleus. By measuring these hyperfine coupling constants, one can map the delocalization of the unpaired electron onto the formamide (B127407) backbone.

Electron Nuclear Double Resonance (ENDOR): ENDOR is a high-resolution variant of EPR that provides more precise measurements of hyperfine couplings. wikipedia.orgresearchgate.net In an ENDOR experiment, a specific EPR transition is saturated with a strong microwave field, and simultaneously, a radiofrequency (RF) field is swept. researchgate.net When the RF frequency matches the nuclear transition frequency of a coupled nucleus (like ¹³C), the EPR signal intensity changes, resulting in an ENDOR peak. wikipedia.org

For N,N-Dimethyl-¹³C₂-formamide, ENDOR would allow for:

Precise Measurement: The determination of very small hyperfine coupling constants that might be unresolved in the standard EPR spectrum.

Spectral Simplification: In complex systems with multiple magnetic nuclei, ENDOR can separate the overlapping hyperfine splittings, simplifying spectral interpretation.

Structural Elucidation: The precise hyperfine values for the ¹³C-labeled positions provide critical data for validating theoretical calculations of electronic structure and molecular geometry.

The enrichment with ¹³C is crucial because the natural abundance of ¹³C is only 1.1%, making the signals from naturally occurring ¹³C too weak to be reliably detected in most EPR/ENDOR experiments.

Table 2: Hypothetical EPR/ENDOR Data for a Radical Species of N,N-Dimethyl-¹³C₂-formamide This table illustrates the type of data that would be obtained from an EPR/ENDOR analysis of a hypothetical radical cation of the title compound. The values are for illustrative purposes.

| Parameter | Nucleus | Value (MHz) | Information Derived |

| Isotropic Hyperfine Coupling | ¹³C (Carbonyl) | 35.0 | Proportional to the unpaired electron spin density in the s-orbital of the carbonyl carbon. |

| Isotropic Hyperfine Coupling | ¹³C (Methyl) | 12.5 | Proportional to the unpaired electron spin density in the s-orbitals of the methyl carbons (via hyperconjugation). |

| Anisotropic Hyperfine Coupling | ¹³C (Carbonyl) | [5.2, -2.6, -2.6] | Provides information about the shape of the p-orbital containing the unpaired electron on the carbonyl carbon. |

| g-value | - | 2.0035 | Characteristic of an organic radical, indicating the chemical environment of the unpaired electron. |

Future Directions and Emerging Research Avenues for N,n Dimethyl 13c2 Formamide

Expansion into New Biomedical and Biotechnological Applications

The unique properties of N,N-Dimethyl-13C2-formamide as a ¹³C-labeled solvent and precursor make it a valuable tool for metabolic studies and biomedical research. While traditionally used in nuclear magnetic resonance (NMR) spectroscopy as a tracer or solvent for carbon labeling studies, its future applications are expected to broaden considerably. cymitquimica.com

Emerging areas of interest include:

Metabolic Flux Analysis: Researchers are exploring its use to trace the metabolic fate of the dimethylamino group in various biological systems. This can provide critical insights into one-carbon metabolism, which is fundamental to numerous cellular processes, including biosynthesis and epigenetics.

Drug Metabolism and Pharmacokinetics (DMPK): The compound can be used in preclinical studies to understand the metabolic pathways of drug candidates containing a dimethylformamide moiety. By tracing the ¹³C label, researchers can identify metabolites with greater accuracy and sensitivity.

Biomarker Discovery: In the context of disease diagnostics, this compound could be used as a metabolic probe to identify novel biomarkers. Changes in its metabolism might correlate with specific pathological states, offering new avenues for early detection.

Biotechnology and Fermentation: In industrial biotechnology, it can be used to monitor and optimize fermentation processes. By tracing the incorporation of the carbon atoms, scientists can gain a better understanding of microbial metabolism and enhance the production of desired bioproducts.

Table 1: Potential Biomedical and Biotechnological Applications

| Field | Application Area | Research Goal |

| Biomedical | Metabolic Flux Analysis | Tracing one-carbon metabolism pathways. |

| Drug Metabolism (DMPK) | Identifying and quantifying metabolites of new drug candidates. | |

| Biomarker Discovery | Correlating metabolic shifts with disease states. | |

| Biotechnological | Fermentation Monitoring | Optimizing microbial production of biochemicals. |

| Synthetic Biology | Tracking the efficiency of engineered metabolic pathways. |

Integration with Multi-Omics Data for Systems-Level Understanding

The next frontier in biological research is the integration of multiple "omics" datasets to build comprehensive models of cellular function. Isotope tracers like this compound are central to metabolomics, the study of small molecules in a biological system. Future research will focus on integrating data from ¹³C tracing studies with other omics layers.

Metabolomics and Proteomics: By correlating changes in metabolic flux (measured using the ¹³C label) with changes in protein expression (measured by mass spectrometry-based proteomics), researchers can uncover novel enzyme functions and regulatory networks.

Metabolomics and Transcriptomics: Combining metabolic tracing data with gene expression data (transcriptomics) can reveal how metabolic states are regulated at the genetic level and how cellular metabolism adapts to environmental cues.

This systems-level approach allows for a more holistic understanding of how genotype translates to phenotype, with stable isotope tracers providing the critical functional data on metabolic activity.

Development of Advanced Isotopic Labeling Strategies and Reagents

The effectiveness of studies using this compound is closely tied to the sophistication of isotopic labeling strategies. While uniform labeling has been a standard, the trend is moving towards more complex and informative labeling patterns to probe specific biological questions.

Future developments are expected in:

Selective and Site-Specific Labeling: There is a growing need for reagents that can introduce ¹³C labels at specific positions within complex biomolecules like proteins and nucleic acids. researchgate.netnih.govacs.org This allows researchers to probe the structure and function of particular domains or active sites.

Multi-Isotope Labeling: Combining ¹³C labeling with other stable isotopes, such as deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N), can significantly enhance the resolution of NMR and mass spectrometry analyses. researchgate.netnih.gov Deuteration, for example, can simplify complex NMR spectra, making it possible to study larger and more challenging biological systems. researchgate.netnih.gov

Novel Precursor Development: Research is focused on creating new labeled precursor compounds that can be efficiently incorporated into biomolecules through cellular metabolism. ibs.fr This includes developing specifically labeled amino acids and nucleobases for in-depth studies of proteins and RNA. nih.govibs.fr

These advanced strategies are crucial for tackling complex biological systems, such as large protein assemblies, glycoproteins, and dynamic nucleic acid structures, which are often difficult to analyze using traditional methods. researchgate.net

Innovations in Analytical Instrumentation and Computational Tools for Labeled Compound Analysis

The ability to detect and quantify isotopically labeled compounds with high sensitivity and resolution is paramount. Continuous innovation in analytical instrumentation is expanding the scope and depth of research possible with tracers like this compound.

Key technological advancements include:

High-Resolution Mass Spectrometry (HRMS): Modern mass spectrometers, such as Orbitrap and QTRAP systems, offer exceptional mass accuracy and resolution, allowing for the precise differentiation of labeled and unlabeled species. labmanager.comselectscience.net This has revolutionized the detection of compounds at very low concentrations. americanpharmaceuticalreview.com

Advanced NMR Spectroscopy: The development of new NMR pulse sequences and higher field magnets enables the study of increasingly large and complex molecules. ibs.fr Techniques like methyl-TROSY NMR, which often relies on ¹³C labeling of methyl groups, are pushing the size limits of proteins that can be studied in solution. researchgate.net

Hyphenated Chromatography Techniques: The coupling of advanced liquid chromatography (LC) systems, such as Ultra-Performance Liquid Chromatography (UPLC), with mass spectrometry (LC-MS) provides rapid and highly efficient separation and detection of labeled metabolites from complex biological samples. food-safety.com

AI and Machine Learning: The vast and complex datasets generated by modern analytical instruments require sophisticated computational tools for analysis. Artificial intelligence and machine learning algorithms are being increasingly employed to identify patterns, quantify labeled species, and interpret complex spectral data, accelerating the pace of discovery. theanalyticalscientist.com

Table 2: Key Analytical Innovations

| Technology | Advancement | Impact on Labeled Compound Analysis |

| Mass Spectrometry | High-Resolution MS (e.g., Orbitrap) | Increased sensitivity and specificity for detecting labeled metabolites. labmanager.comamericanpharmaceuticalreview.com |

| NMR Spectroscopy | Higher field magnets, new pulse sequences | Enables structural and dynamic studies of larger biomolecular systems. ibs.fr |

| Chromatography | UPLC-MS Systems | Faster and higher-resolution separation of complex mixtures. food-safety.com |

| Computational Tools | AI and Deep Learning | Enhanced data analysis, pattern recognition, and interpretation of large datasets. theanalyticalscientist.com |

Theoretical and Computational Modeling of Isotopic Effects and Molecular Dynamics

Complementing experimental work, theoretical and computational modeling provides invaluable insights into the behavior of isotopically labeled molecules. Future research will increasingly integrate computational chemistry to predict and interpret the results of labeling studies.

Modeling Kinetic Isotope Effects (KIEs): The substitution of ¹²C with ¹³C can slightly alter the rate of a chemical reaction. Computational models can predict the magnitude of these KIEs, providing a powerful tool for elucidating reaction mechanisms. By comparing theoretical predictions with experimental measurements, researchers can validate proposed metabolic or chemical pathways.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic behavior of ¹³C-labeled molecules within complex environments, such as the active site of an enzyme or a cell membrane. These simulations can reveal how isotopic labeling affects molecular structure, flexibility, and interactions with other molecules, offering a level of detail that is often inaccessible through experimentation alone.

By combining these computational approaches with empirical data, scientists can build more accurate and predictive models of the chemical and biological systems under investigation.

Q & A

Q. What are the validated synthesis routes for N,N-Dimethyl-¹³C₂-formamide, and how can isotopic purity be confirmed?

N,N-Dimethyl-¹³C₂-formamide is typically synthesized via formylation of dimethylamine using ¹³C-labeled formic acid or its derivatives. A common method involves reacting ¹³C-enriched formic acid with dimethylamine under controlled anhydrous conditions, followed by distillation to isolate the product . To confirm isotopic purity, researchers should employ:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C-NMR can verify the position and enrichment of isotopic labels by analyzing chemical shifts (e.g., carbonyl-¹³C at ~165 ppm and methyl-¹³C at ~35 ppm) .

- Mass Spectrometry (MS) : High-resolution MS detects isotopic abundance ratios (e.g., m/z 74 for unlabeled DMF vs. m/z 76 for ¹³C₂-DMF) .

- Gas Chromatography (GC) : Coupled with isotope-specific detectors to rule out unlabeled contaminants .

Q. What analytical protocols are recommended for ensuring batch-to-batch consistency in ¹³C₂-DMF synthesis?

Batch consistency requires rigorous quality control:

- Chromatographic Purity Testing : Use USP-grade GC methods (e.g., USP 30 specifications for N,N-Dimethylacetamide) with a flame ionization detector (FID). Acceptable purity thresholds should exceed 99% .

- Water Content Analysis : Karl Fischer titration to maintain water levels below 0.1% (v/v), as moisture can hydrolyze DMF into dimethylamine and formic acid .

- Stability Monitoring : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation; validate shelf life via accelerated aging studies .

Q. How should researchers handle isotopic cross-contamination in experiments using ¹³C₂-DMF?

- Dedicated Glassware : Use separate equipment for labeled and unlabeled compounds to avoid carryover .

- Workflow Segregation : Perform experiments in spatially distinct lab areas.

- Post-Use Validation : Clean glassware with deuterated solvents (e.g., DMSO-d₆) and verify via blank runs in MS/NMR .

Advanced Research Questions

Q. How does ¹³C labeling impact solvent properties in reaction kinetics or catalytic studies?

Isotopic substitution alters physicochemical properties:

- Thermodynamic Effects : ¹³C₂-DMF has slightly higher density (0.953 g/cm³ vs. 0.944 g/cm³ for unlabeled DMF) and boiling point (153°C vs. 152°C), which may influence reaction equilibria .

- Vibrational Spectroscopy : Infrared (IR) absorption bands shift due to isotopic mass differences (e.g., C=O stretch at ~1670 cm⁻¹ for ¹³C vs. ~1680 cm⁻¹ for ¹²C), critical for in-situ reaction monitoring .

- NMR Sensitivity : Enhances signal-to-noise ratio in ¹³C-based metabolic flux analysis, enabling precise tracking of reaction intermediates .

Q. What methodologies optimize the use of ¹³C₂-DMF in quantitative NMR (qNMR) for metabolic studies?

- Internal Standards : Use certified ¹³C-labeled reference compounds (e.g., ¹³C₆-benzene) to calibrate integrals .

- Pulse Sequences : Employ inverse-gated decoupling to suppress ¹H-¹³C coupling artifacts .

- Data Validation : Cross-check results with LC-MS/MS to account for potential isotopic dilution effects .

Q. How can researchers resolve contradictions in solvent isotope effects (SIEs) when using ¹³C₂-DMF?

SIEs arise from differences in hydrogen bonding or solvation dynamics. To address discrepancies:

- Controlled Replication : Compare reaction outcomes in ¹²C/¹³C-DMF under identical conditions (temperature, concentration).

- Computational Modeling : Density Functional Theory (DFT) simulations to predict isotopic effects on transition states .

- Error Analysis : Quantify uncertainties in isotopic enrichment levels (e.g., via MS isotopic ratio validation) .

Methodological Best Practices

Q. Table 1: Key Physicochemical Properties of N,N-Dimethyl-¹³C₂-formamide

| Property | Value (¹³C₂-DMF) | Value (Unlabeled DMF) | Data Source |

|---|---|---|---|

| Molecular Weight | 75.09 g/mol | 73.09 g/mol | |

| Boiling Point | 153°C | 152°C | |

| Density (20°C) | 0.953 g/cm³ | 0.944 g/cm³ | |

| ¹³C-NMR (Carbonyl Shift) | ~165 ppm | ~170 ppm |

Q. Table 2: Recommended Storage Conditions

| Parameter | Specification | Rationale | Reference |

|---|---|---|---|

| Temperature | 2–8°C | Minimizes hydrolysis | |

| Atmosphere | Argon or N₂ | Prevents oxidation | |

| Container | Amber glass | UV protection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.